3-Chloro-4-(4-fluorophénoxy)aniline

Vue d'ensemble

Description

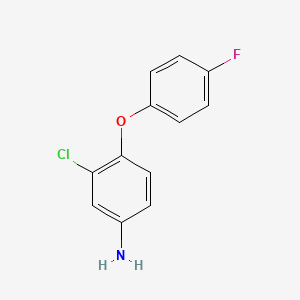

3-Chloro-4-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO. It is a solid at room temperature and is used in various chemical and industrial applications. The compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

Application en thérapie photodynamique et sono-photodynamique

“3-Chloro-4-(4-fluorophénoxy)aniline” a été utilisée dans la synthèse d'une nouvelle phtalocyanine de zinc (II) . Ce composé, lorsqu'il est combiné à l'oxyde de graphène (GO), a montré des résultats prometteurs en thérapie photodynamique (PDT) et en thérapie sono-photodynamique (SPDT) .

Thérapie photodynamique (PDT) : En PDT, les composés sensibles à la lumière sont activés par la lumière pour produire une forme d'oxygène qui peut tuer les cellules voisines . Cela en fait un outil utile pour traiter certains types de cancer et d'autres maladies .

Thérapie sono-photodynamique (SPDT) : La SPDT est un processus similaire à la PDT mais utilise des ondes sonores au lieu de la lumière pour activer la thérapie . La phtalocyanine de zinc (II) synthétisée à partir de “this compound” a montré une production d'oxygène singulet très élevée à la fois dans l'étude photochimique (PDT) et l'étude sono-photochimique (SPDT), ce qui en fait un photosensibilisateur prometteur pour la PDT et la SPDT .

Oxyde de graphène (GO) comme vecteur : Dans ces applications, l'oxyde de graphène peut servir de vecteur de photosensibilisateur, tandis que la phtalocyanine de zinc (II) peut agir comme agent PDT/SPDT . L'interaction entre le GO et la phtalocyanine de zinc (II) a été confirmée par les résultats de microscopie électronique à balayage .

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the development of antimalarial drugs , suggesting that it may target enzymes or proteins essential to the life cycle of malaria parasites.

Mode of Action

It is known that similar compounds can inhibit vital enzymes in the malaria parasite, leading to its death .

Biochemical Pathways

Similar compounds have been shown to interfere with the life cycle of the malaria parasite, disrupting its ability to reproduce and survive .

Result of Action

Similar compounds have been shown to have antimalarial activities, suggesting that it may have a similar effect .

Analyse Biochimique

Biochemical Properties

3-Chloro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Chloro-4-(4-fluorophenoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to 3-Chloro-4-(4-fluorophenoxy)aniline in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

3-Chloro-4-(4-fluorophenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-4-(4-fluorophenoxy)aniline within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 3-Chloro-4-(4-fluorophenoxy)aniline can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Chloro-4-(4-fluorophenoxy)aniline is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 3-Chloro-4-(4-fluorophenoxy)aniline can also affect its interactions with other biomolecules, further influencing its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-(4-fluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-fluorophenol in the presence of a suitable base and a catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods: In an industrial setting, the production of

Activité Biologique

Introduction

3-Chloro-4-(4-fluorophenoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the field of antimalarial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-(4-fluorophenoxy)aniline can be represented as follows:

- Chemical Formula : C13H10ClFNO

- Molecular Weight : 251.68 g/mol

This compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological properties and interactions with target proteins.

Antimalarial Activity

Recent studies have demonstrated that 3-Chloro-4-(4-fluorophenoxy)aniline exhibits promising antimalarial activity, particularly against Plasmodium falciparum and Plasmodium berghei.

- In Vitro Studies : The compound was tested in vitro using various strains of P. falciparum, including W2 and 3D7. The results indicated that combinations of this compound with artesunate or chloroquine significantly inhibited parasite growth. For instance, a combination of 1.1 ng/ml artesunate with 3.3 µg/ml of the compound inhibited 50% growth of the W2 strain .

- In Vivo Studies : In mouse models, the combination therapy involving 3-Chloro-4-(4-fluorophenoxy)aniline showed substantial efficacy. When combined with artesunate, it cleared all parasites at effective doses (ED50), demonstrating its potential for use in malaria treatment .

The mechanism by which 3-Chloro-4-(4-fluorophenoxy)aniline exerts its antimalarial effects appears to involve inhibition of key enzymatic pathways within the malaria parasite. Specifically, it has been suggested that the compound inhibits enoyl acyl carrier protein reductase, an enzyme critical for fatty acid biosynthesis in Plasmodium species .

Toxicity and Safety Profile

Safety assessments conducted using the Mossman assay and OECD guidelines revealed that 3-Chloro-4-(4-fluorophenoxy)aniline has a favorable toxicity profile, indicating low cytotoxicity in mammalian cells . This is crucial for its development as a therapeutic agent.

Comparative Efficacy

To better understand the efficacy of 3-Chloro-4-(4-fluorophenoxy)aniline relative to other compounds, a comparison table is presented below:

| Compound Name | In Vitro EC50 (µg/ml) | In Vivo Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-4-(4-fluorophenoxy)aniline | 3.3 (with artesunate) | 100 (with artesunate) | Inhibition of enoyl ACP reductase |

| Artesunate | 1.1 | Variable | Activation via reactive oxygen species |

| Chloroquine | 22 | 81 | Inhibition of heme polymerization |

Case Studies

Several case studies highlight the effectiveness of 3-Chloro-4-(4-fluorophenoxy)aniline in combination therapies:

- Combination with Artesunate : A study demonstrated that this combination achieved complete parasite clearance in murine models when administered at effective doses .

- Combination with Chloroquine : Another study indicated that this compound enhanced the efficacy of chloroquine, achieving up to 81% inhibition of parasite growth at optimal doses .

Propriétés

IUPAC Name |

3-chloro-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNXPQYBXNTHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.